molecular formula C15H18O2 B8152515 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8152515
M. Wt: 230.30 g/mol
InChI Key: WWVSPCJJMCZCMY-UHFFFAOYSA-N
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Description

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound with a complex structure that includes an ethynyl group, a methylphenoxy group, and a tetrahydro-2H-pyran ring

Preparation Methods

The synthesis of 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-ethynyl-5-methylphenol with an appropriate alkylating agent to introduce the tetrahydro-2H-pyran moiety. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under hydrogenation conditions to yield saturated derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the phenoxy and tetrahydro-2H-pyran moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran include:

    4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran: Lacks the methyl group on the phenoxy ring.

    4-((3-Methylphenoxy)methyl)tetrahydro-2H-pyran: Lacks the ethynyl group.

    4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydro-2H-pyran ring.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[(3-ethynyl-5-methylphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-3-13-8-12(2)9-15(10-13)17-11-14-4-6-16-7-5-14/h1,8-10,14H,4-7,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVSPCJJMCZCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CCOCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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